

# Application Note: Validated Analytical Method for the Quantification of Sofosbuvir Impurity M

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity M |           |
| Cat. No.:            | B8082611              | Get Quote |

#### **Abstract**

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Sofosbuvir Impurity M**, a known process-related impurity in Sofosbuvir active pharmaceutical ingredient (API) and finished dosage forms. The method is demonstrated to be specific, linear, accurate, precise, and sensitive, adhering to the guidelines of the International Council for Harmonisation (ICH). This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis, various process-related impurities can be generated, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1] **Sofosbuvir Impurity M**, systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is one such impurity that requires a reliable analytical method for its quantification. This document provides a comprehensive protocol for a validated RP-HPLC method suitable for this purpose.

#### **Chemical Information**



| Compound                 | Chemical<br>Name                                                                                                                                                     | CAS Number   | Molecular<br>Formula | Molecular<br>Weight |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|----------------------|---------------------|
| Sofosbuvir               | Isopropyl (2S)-2- [[[(2R,3R,4R,5R) -5-(2,4- dioxopyrimidin-1- yl)-4-fluoro-3- hydroxy-4- methyl- tetrahydrofuran- 2-yl]methoxy- phenoxyphospho ryl]amino]propan oate | 1190307-88-0 | C22H29FN3O9P         | 529.45 g/mol        |
| Sofosbuvir<br>Impurity M | propan-2-yl 2- [[[5-(2,4- dioxopyrimidin-1- yl)-3,4-dihydroxy- 4-methyloxolan- 2-yl]methoxy- phenoxyphospho ryl]amino]propan oate                                    | 2095551-10-1 | C22H30N3O10P         | 527.46 g/mol        |

## **Experimental Protocol**Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.



| Parameter            | Specification                                                |
|----------------------|--------------------------------------------------------------|
| HPLC System          | Agilent 1200 series or equivalent with UV/PDA<br>Detector    |
| Column               | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm                  |
| Mobile Phase         | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate            | 1.0 mL/min                                                   |
| Column Temperature   | Ambient                                                      |
| Detection Wavelength | 260 nm                                                       |
| Injection Volume     | 20 μL                                                        |
| Run Time             | Approximately 10 minutes                                     |

### **Preparation of Solutions**

- Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 10 mL of diluent to obtain a concentration of 4 mg/mL.
- Standard Stock Solution of Sofosbuvir Impurity M: Accurately weigh and dissolve 2.5 mg of Sofosbuvir Impurity M reference standard in 10 mL of diluent to obtain a concentration of 0.25 mg/mL.
- Working Standard Solution: Prepare a working standard solution by appropriately diluting the stock solutions with the diluent to achieve a final concentration of approximately 400 μg/mL of Sofosbuvir and a suitable concentration for Impurity M (e.g., 20 μg/mL).
- Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Sofosbuvir bulk drug sample in the diluent to achieve a final concentration of approximately 400 μg/mL.
- Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets.
   Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL



volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration of 400 µg/mL of Sofosbuvir.

#### **Method Validation**

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

#### **Specificity**

The specificity of the method was evaluated by analyzing the blank, placebo, Sofosbuvir standard, and **Sofosbuvir Impurity M** standard. The chromatograms showed no interference at the retention times of Sofosbuvir and **Sofosbuvir Impurity M**. The typical retention time for Sofosbuvir is approximately 3.674 minutes, and for a related phosphoryl impurity, it is around 5.704 minutes under these conditions.[2][3]

#### Linearity

The linearity of the method was determined by analyzing a series of dilutions of **Sofosbuvir Impurity M**.

| Analyte               | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|-----------------------|-------------------------|------------------------------|
| Sofosbuvir Impurity M | 10 - 30                 | ≥ 0.999                      |

Data adapted from a study on a related phosphoryl impurity and exemplary data for impurity M. [2][4]

#### Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for **Sofosbuvir Impurity M** were determined based on the signal-to-noise ratio.



| Parameter | Result (μg/mL) | Result (%) |
|-----------|----------------|------------|
| LOD       | 0.12           | 0.03%      |
| LOQ       | 0.375          | 1.50%      |

Data adapted from a study on a related phosphoryl impurity.[2]

#### **Accuracy (Recovery)**

The accuracy of the method was evaluated by spiking a known amount of **Sofosbuvir Impurity M** into a sample solution at three different concentration levels.

| Spiking Level | Amount Added<br>(μg/mL) | Amount Recovered<br>(μg/mL) | Recovery (%) |
|---------------|-------------------------|-----------------------------|--------------|
| 80%           | 16                      | -                           | 107.80       |
| 100%          | 20                      | -                           | 118.90       |
| 120%          | 24                      | -                           | 104.60       |

Data adapted from a study on a related phosphoryl impurity.[2]

#### **Precision**

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type                     | % RSD |
|------------------------------------|-------|
| Repeatability (Intra-day)          | < 2.0 |
| Intermediate Precision (Inter-day) | < 2.0 |

The relative standard deviation for a related phosphoryl impurity was found to be 0.043.[2]

### **System Suitability**



System suitability parameters were evaluated to ensure the performance of the chromatographic system.

| Parameter                 | Acceptance Criteria |
|---------------------------|---------------------|
| Tailing Factor            | ≤ 2.0               |
| Theoretical Plates        | ≥ 2000              |
| % RSD of Peak Areas (n=6) | ≤ 2.0%              |

### **Visualizations**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Sofosbuvir impurity M | 2095551-10-1 | VID55110 [biosynth.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Sofosbuvir impurity M | 2095551-10-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Application Note: Validated Analytical Method for the Quantification of Sofosbuvir Impurity M]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082611#analytical-method-validation-for-sofosbuvir-impurity-m-quantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com